E3 ligase Ligand-Linker Conjugates 16
概要
説明
作用機序
タリドミド-O-アミド-C4-NH2 (TFA) は、E3ユビキチンリガーゼ複合体の一部であるセレブロリンタンパク質に結合することで効果を発揮します . この結合により、標的タンパク質がユビキチン-プロテアソーム系に動員され、分解されます . 関係する分子標的と経路には、ユビキチン-プロテアソーム経路とさまざまな細胞シグナル伝達経路が含まれます .
類似の化合物との比較
タリドミド-O-アミド-C4-NH2 (TFA) は、その特定の構造と作用機序のためにユニークです。類似の化合物には、以下が含まれます。
- タリドミド-O-C6-NH2塩酸塩
- ポマリドミド-PEG2-CO2H
- タリドミド-O-アミド-C3-NH2 TFA
- タリドミド4'-エーテル-アルキルC2-アミン塩酸塩
- ポマリドミド-PEG3-CO2H
- タリドミド-O-アミド-C6-NH2塩酸塩
- ポマリドミド-PEG1-CO2H
- タリドミド-O-アミド-PEG-C2-NH2塩酸塩
生化学分析
Biochemical Properties
Thalidomide-O-amido-C4-NH2 (TFA) plays a significant role in biochemical reactions by mediating the ubiquitination process. It interacts with several key biomolecules, including E3 ubiquitin ligases, ubiquitin, and the proteasome. The compound binds to the E3 ubiquitin ligase, which is responsible for transferring ubiquitin to the lysine residues of the target protein. This interaction is crucial for the ubiquitination process, as it ensures the specific and efficient tagging of the target protein for degradation. Additionally, Thalidomide-O-amido-C4-NH2 (TFA) interacts with the target protein through its ligand, forming a stable ternary complex that facilitates the ubiquitination process .
Cellular Effects
Thalidomide-O-amido-C4-NH2 (TFA) exerts various effects on different types of cells and cellular processes. By promoting the degradation of specific proteins, it influences cell function, including cell signaling pathways, gene expression, and cellular metabolism. For instance, the degradation of oncogenic proteins can lead to the inhibition of cancer cell proliferation and the induction of apoptosis. Thalidomide-O-amido-C4-NH2 (TFA) can also modulate immune responses by targeting immune checkpoint proteins, thereby enhancing the immune system’s ability to recognize and eliminate cancer cells .
Molecular Mechanism
The molecular mechanism of Thalidomide-O-amido-C4-NH2 (TFA) involves the formation of a ternary complex between the E3 ubiquitin ligase, the target protein, and the compound itself. This complex facilitates the transfer of ubiquitin from the E2 ubiquitin-conjugating enzyme to the target protein, marking it for degradation by the proteasome. The binding interactions between Thalidomide-O-amido-C4-NH2 (TFA) and the E3 ubiquitin ligase are highly specific, ensuring the selective degradation of the target protein. Additionally, the compound can induce changes in gene expression by degrading transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Thalidomide-O-amido-C4-NH2 (TFA) can vary over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that Thalidomide-O-amido-C4-NH2 (TFA) is relatively stable under physiological conditions, allowing for sustained protein degradation over extended periods. The compound may undergo degradation or modification over time, which can affect its efficacy. Long-term studies have demonstrated that continuous exposure to Thalidomide-O-amido-C4-NH2 (TFA) can lead to sustained inhibition of target protein function and prolonged cellular effects .
Dosage Effects in Animal Models
The effects of Thalidomide-O-amido-C4-NH2 (TFA) in animal models are dose-dependent. At lower doses, the compound can effectively degrade target proteins without causing significant toxicity. At higher doses, Thalidomide-O-amido-C4-NH2 (TFA) may exhibit toxic effects, including off-target protein degradation and adverse physiological responses. Studies in animal models have identified threshold doses that achieve optimal protein degradation while minimizing toxicity. These findings are crucial for determining the therapeutic window and safe dosage range for potential clinical applications .
Metabolic Pathways
Thalidomide-O-amido-C4-NH2 (TFA) is involved in several metabolic pathways, primarily related to the ubiquitin-proteasome system. The compound interacts with enzymes such as E1 ubiquitin-activating enzyme, E2 ubiquitin-conjugating enzyme, and E3 ubiquitin ligase, which are essential for the ubiquitination process. Additionally, Thalidomide-O-amido-C4-NH2 (TFA) can influence metabolic flux by degrading key regulatory proteins involved in metabolic pathways. This can lead to changes in metabolite levels and overall cellular metabolism .
Transport and Distribution
The transport and distribution of Thalidomide-O-amido-C4-NH2 (TFA) within cells and tissues are mediated by various transporters and binding proteins. The compound can be taken up by cells through endocytosis or passive diffusion, depending on its physicochemical properties. Once inside the cell, Thalidomide-O-amido-C4-NH2 (TFA) can interact with intracellular transporters that facilitate its distribution to specific cellular compartments. The localization and accumulation of the compound within cells are critical for its efficacy in degrading target proteins .
Subcellular Localization
Thalidomide-O-amido-C4-NH2 (TFA) exhibits specific subcellular localization, which is essential for its activity and function. The compound can be directed to various cellular compartments, including the cytoplasm, nucleus, and endoplasmic reticulum, depending on the presence of targeting signals or post-translational modifications. The subcellular localization of Thalidomide-O-amido-C4-NH2 (TFA) can influence its ability to interact with target proteins and the E3 ubiquitin ligase, thereby affecting its overall efficacy in promoting protein degradation .
準備方法
合成ルートと反応条件
タリドミド-O-アミド-C4-NH2 (TFA) の合成には、タリドミドとアミドリンカーのコンジュゲーションが含まれます . 反応条件には通常、DMSO(ジメチルスルホキシド)などの有機溶媒の使用が含まれ、溶解性を向上させるために超音波支援が必要になる場合があります . この化合物は、安定性を維持するために、粉末状では-20°C、溶媒状では-80°Cで保管されます .
工業的生産方法
タリドミド-O-アミド-C4-NH2 (TFA) の工業的生産は、同様の合成ルートに従いますが、より大規模です。 このプロセスには、高純度と一貫性を確保するための厳格な品質管理対策が含まれます .
化学反応の分析
反応の種類
タリドミド-O-アミド-C4-NH2 (TFA) は、次を含むさまざまな化学反応を起こします。
酸化: この化合物は、特定の条件下で酸化されて、さまざまな酸化生成物を生成することができます。
還元: 還元反応は、化合物の官能基を修飾することができます。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、酸化剤、還元剤、および置換反応のための求核剤が含まれます。 反応は通常、制御された温度下で有機溶媒中で行われます .
主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化は酸化された誘導体を生成する可能性がありますが、置換反応はさまざまな置換された化合物を生成する可能性があります .
科学研究アプリケーション
タリドミド-O-アミド-C4-NH2 (TFA) は、幅広い科学研究アプリケーションを持っています。
科学的研究の応用
Thalidomide-O-amido-C4-NH2 (TFA) has a wide range of scientific research applications:
類似化合物との比較
Thalidomide-O-amido-C4-NH2 (TFA) is unique due to its specific structure and mechanism of action. Similar compounds include:
- Thalidomide-O-C6-NH2 hydrochloride
- Pomalidomide-PEG2-CO2H
- Thalidomide-O-amido-C3-NH2 TFA
- Thalidomide 4’-ether-alkylC2-amine hydrochloride
- Pomalidomide-PEG3-CO2H
- Thalidomide-O-amido-C6-NH2 hydrochloride
- Pomalidomide-PEG1-CO2H
- Thalidomide-O-amido-PEG-C2-NH2 hydrochloride
These compounds share similar structural features but differ in their linkers and specific applications .
生物活性
E3 ligase ligand-linker conjugates, particularly E3 Ligase Ligand-Linker Conjugate 16 , represent a significant advancement in the field of targeted protein degradation. These compounds are integral to the development of proteolysis-targeting chimeras (PROTACs), which harness the ubiquitin-proteasome system to selectively degrade proteins involved in various diseases, including cancer.
Overview of E3 Ligases
E3 ubiquitin ligases play a crucial role in the ubiquitination process, which is vital for protein regulation and degradation. They facilitate the transfer of ubiquitin from an E2 enzyme to specific substrate proteins, determining substrate specificity and modulating cellular processes such as cell cycle regulation, apoptosis, and stress responses . The human genome encodes over 600 E3 ligases, categorized into three main classes: RING, HECT, and RBR ligases, each with distinct mechanisms of action .
Structure and Function of E3 Ligase Ligand-Linker Conjugates
E3 Ligase Ligand-Linker Conjugate 16 consists of three primary components:
- E3 Ligase Recruiting Ligand : This component binds to the E3 ligase, facilitating the recruitment of the target protein for degradation.
- Linker : A flexible chain that connects the E3 ligand to the target protein ligand, allowing for optimal spatial arrangement necessary for effective ubiquitination.
- Target Protein Ligand : This part binds specifically to the protein of interest (POI), directing the degradation process.
The design and optimization of these conjugates are critical for enhancing their biological activity and selectivity. Studies have shown that variations in linker length and composition significantly affect the efficacy of PROTACs by influencing the formation of ternary complexes necessary for targeted degradation .
Biological Activity and Case Studies
Recent research has highlighted several case studies demonstrating the effectiveness of E3 ligase ligand-linker conjugates:
- Targeting Androgen Receptor (AR) :
- Estrogen Receptor Alpha (ERα) Degradation :
- Neurodegenerative Disease Targets :
Data Table: Summary of Biological Activities
Compound | Target Protein | E3 Ligase | DC50 (nM) | IC50 (nM) | Cell Line |
---|---|---|---|---|---|
ARD-61 | Androgen Receptor | VHL | 7.2 (LNCaP) / 1.0 (VCaP) | - | LNCaP/VCaP |
ERD-56 | Estrogen Receptor α | VHL | 0.17 | 39.9 | MCF-7 |
Tau PROTAC | Tau | CRBN | - | - | Neurodegenerative models |
Mechanistic Insights
The mechanism by which these conjugates operate involves forming a ternary complex that brings together the E3 ligase and the target protein. The optimal configuration is crucial; too short or too long linkers can hinder effective ubiquitination . The catalytic nature of PROTACs allows them to function at substoichiometric levels, continuously recycling to degrade multiple substrate proteins efficiently .
特性
IUPAC Name |
N-(4-aminobutyl)-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide;2,2,2-trifluoroacetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O6.C2HF3O2/c20-8-1-2-9-21-15(25)10-29-13-5-3-4-11-16(13)19(28)23(18(11)27)12-6-7-14(24)22-17(12)26;3-2(4,5)1(6)7/h3-5,12H,1-2,6-10,20H2,(H,21,25)(H,22,24,26);(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVUPBWSTMLHSHM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)NCCCCN.C(=O)(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23F3N4O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。